molecular formula C8H12O3 B2949062 5-Oxaspiro[3.4]octane-6-carboxylic acid CAS No. 1866738-51-3

5-Oxaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B2949062
CAS No.: 1866738-51-3
M. Wt: 156.181
InChI Key: DZYBZRGUTMNZEK-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octane-6-carboxylic acid typically involves the iodocyclization of suitable precursors. This method allows for the formation of the spirocyclic structure with high stereoselectivity . The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodocyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Oxaspiro[3.4]octane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.4]octane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[3.4]octane-6-carboxylic acid is unique due to its specific spirocyclic structure and the position of the oxygen atom within the ring. This configuration imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications .

Properties

IUPAC Name

5-oxaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-2-5-8(11-6)3-1-4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBZRGUTMNZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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